3-cyclopentyl-6-[3-(1H-1,2,4-triazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Molecular Structure Analysis
Triazole compounds are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . The IR absorption spectra of some triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The reaction time for the synthesis of some triazole derivatives was reported to be 48 hours, with a yield of 55% .Physical and Chemical Properties Analysis
Some triazole derivatives are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Mechanism of Action
Safety and Hazards
Future Directions
The therapeutic importance of triazole derivatives has been confirmed in the literature, and it was decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Properties
IUPAC Name |
3-cyclopentyl-6-[3-(1,2,4-triazol-1-yl)propyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7S/c1-2-5-10(4-1)12-16-17-13-20(12)18-11(21-13)6-3-7-19-9-14-8-15-19/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBAWVHTGFCODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C3N2N=C(S3)CCCN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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